molecular formula C8H9ClN2S B1428891 3-Chloro-4-(methylamino)benzene-1-carbothioamide CAS No. 1341795-21-8

3-Chloro-4-(methylamino)benzene-1-carbothioamide

Cat. No. B1428891
CAS RN: 1341795-21-8
M. Wt: 200.69 g/mol
InChI Key: BZKZXIBQTZYTQA-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylamino)benzene-1-carbothioamide is a chemical compound with the CAS Number: 1341795-21-8 . It has a molecular weight of 200.69 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-4-(methylamino)benzenecarbothioamide . The InChI code for this compound is 1S/C8H9ClN2S/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Molecular Conformations and Dipole Moments

Research on similar compounds, such as thiobenzamide and 4-chlorothiobenzamide, which share structural similarities with 3-Chloro-4-(methylamino)benzene-1-carbothioamide, has explored their electric dipole moments and molecular conformations. These studies provide insights into the electronic properties and spatial arrangements of these molecules, which are essential for understanding their chemical behavior and potential applications in various fields, including material science and molecular electronics (Pappalardo & Gruttadauria, 1974).

Synthesis and Properties of Related Compounds

The synthesis of compounds like 4-Methylamino-1,2,3-triazole-5-carboxamide and its derivatives, which are structurally related to 3-Chloro-4-(methylamino)benzene-1-carbothioamide, has been studied. These investigations often focus on the reaction mechanisms and the properties of the resultant compounds. Such research can provide valuable information for the development of new chemical entities with potential applications in pharmaceuticals and materials science (Albert, 1981).

Anticancer Applications

Novel derivatives of carbothioamide, like 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane, have been synthesized and evaluated for their anticancer activity. Research in this area is crucial for the discovery of new therapeutic agents and the understanding of their mechanisms of action. This type of research highlights the potential of carbothioamide derivatives in the development of anticancer drugs (Teimoori et al., 2011).

Photo-degradation Studies

Studies on carbothioamide ruthenium (II) complexes, which include compounds similar to 3-Chloro-4-(methylamino)benzene-1-carbothioamide, have investigated their interaction with DNA and their potential use in photo-degradation processes. Such research is significant in understanding the interaction of these compounds with biological molecules and their applications in fields like biochemistry and phototherapy (Muthuraj & Umadevi, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-chloro-4-(methylamino)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKZXIBQTZYTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(methylamino)benzene-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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